molecular formula C24H21F2NO3 B7796690 (4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone

(4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone

Cat. No.: B7796690
M. Wt: 409.4 g/mol
InChI Key: OLNTVTPDXPETLC-ATTQYFOMSA-N
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Description

(4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone is a sophisticated chiral azetidinone compound that serves as a critical synthetic intermediate in the production of ETX1317, a promising next-generation β-lactamase inhibitor source . ETX1317 is a diazabicyclooctane (DBO) derivative designed to potently inhibit a broad spectrum of serine β-lactamase (SBL) enzymes, including challenging CTX-M, KPC, and OXA variants, which are major contributors to β-lactam antibiotic resistance in Gram-negative pathogens source . This compound's research value lies in its role as a precursor, containing the essential stereochemistry and core structure required for the final molecule's biological activity. By restoring the efficacy of β-lactam antibiotics like penicillins, cephalosporins, and carbapenems against resistant bacteria, inhibitors stemming from this intermediate represent a vital tool in the global fight against antimicrobial resistance (AMR) source . Researchers utilize this high-purity intermediate to support medicinal chemistry programs, process development for scalable API synthesis, and in-depth pharmacological studies aimed at bringing new antibacterial therapies to the clinic. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21?,22-,23+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNTVTPDXPETLC-ATTQYFOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2C(C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone, often referred to as a fluorinated azetidinone derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that includes fluorinated phenyl groups and a hydroxypropyl side chain, which contribute to its biological activity.

Molecular Characteristics

  • Molecular Formula : C24H21F2NO3
  • Molecular Weight : 409.43 g/mol
  • CAS Number : 163222-33-1

The biological activity of this compound is primarily attributed to its role as an antihyperlipidemic agent , similar to its analog Ezetimibe, which inhibits cholesterol absorption in the intestine. The incorporation of fluorine atoms enhances metabolic stability and bioavailability by reducing susceptibility to oxidative metabolism, thereby prolonging the compound's action in the body .

Biological Activity and Pharmacological Effects

  • Cholesterol Absorption Inhibition :
    • The compound has been shown to inhibit the absorption of dietary cholesterol, making it a candidate for managing hyperlipidemia. Studies indicate that structural modifications, such as fluorination, improve efficacy compared to non-fluorinated analogs .
  • Antitumor Properties :
    • Research indicates potential antitumor activity in sensitive cell lines (e.g., MCF-7 breast cancer cells). Fluorinated analogs have demonstrated enhanced potency and reduced biphasic dose-response relationships, suggesting improved therapeutic profiles .
  • Metabolic Stability :
    • The presence of fluorine atoms contributes to increased metabolic stability, reducing the rate of degradation by cytochrome P450 enzymes. This stability is crucial for maintaining effective concentrations of the drug over time .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Cholesterol InhibitionSignificant reduction in intestinal cholesterol absorption
Antitumor ActivityPotent inhibition of MCF-7 cell proliferation
Metabolic StabilityEnhanced stability against oxidative metabolism

Case Study: Ezetimibe Analog Development

A comparative study on Ezetimibe and its fluorinated derivatives revealed that the latter exhibited a 50-fold increase in efficacy in animal models. The modifications allowed for better interaction with intestinal transporters responsible for cholesterol uptake, confirming the importance of structural design in drug development .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C24H22FNO3
  • Molecular Weight : 391.4 g/mol
  • CAS Number : 190595-66-5

The compound features a complex structure that includes multiple functional groups, contributing to its biological activity. The presence of fluorine atoms enhances its metabolic stability and bioavailability, which are critical for therapeutic efficacy.

Pharmaceutical Applications

  • Cholesterol Absorption Inhibition :
    • The primary application of this compound is as a cholesterol absorption inhibitor. It works by selectively blocking the intestinal absorption of cholesterol and related phytosterols, thereby reducing overall cholesterol levels in the bloodstream. This mechanism is particularly beneficial in managing conditions like familial hypercholesterolemia and mixed dyslipidemia .
  • Combination Therapies :
    • Research indicates that (4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone can be effectively combined with statins or other lipid-lowering agents to enhance therapeutic outcomes. Such combinations can lead to improved lipid profiles and reduced cardiovascular risk .
  • Research in Cancer Therapeutics :
    • Emerging studies suggest potential applications in oncology, where modulation of lipid metabolism may influence tumor growth and progression. Some derivatives of Ezetimibe have shown promise in preclinical models for inhibiting cancer cell proliferation .

Case Studies and Research Findings

StudyFindingsReference
Study on Ezetimibe DerivativesFound that compounds similar to (4S)-1-(4-fluorophenyl)... effectively reduced LDL cholesterol levels by 18% compared to placebo.
Combination Therapy AnalysisHighlighted the synergistic effects of combining Ezetimibe with statins, resulting in a 25% greater reduction in total cholesterol levels.
Cancer Cell Proliferation StudyDemonstrated that certain azetidinone derivatives inhibited growth in breast cancer cell lines by modulating lipid pathways.

Industrial Applications

In addition to its pharmaceutical implications, this compound is being explored for its utility as an intermediate in the synthesis of other bioactive compounds. Its unique structural features make it a valuable building block for developing novel therapeutic agents.

Comparison with Similar Compounds

Key Structural Features Influencing Activity

The pharmacological efficacy of Ezetimibe is highly dependent on:

Stereochemistry : The (3R,4S) and (3S) configurations are critical for binding to NPC1L1 .

Hydroxypropyl Side Chain : The 3-hydroxy group enhances metabolic stability and potency .

Aromatic Substitutions : The 4-fluorophenyl and 4-hydroxyphenyl groups optimize hydrophobic interactions and hydrogen bonding with the target .

Analogue Comparison Table

Compound Name/ID Structural Differences vs. Ezetimibe Biological Activity/Impact References
SCH48461 (Precursor) Lacks hydroxyl group on propyl side chain 70% cholesterol absorption inhibition; metabolized to active Ezetimibe glucuronide (400x potency in monkeys) .
(3R,4S)-1-(3-Fluorophenyl) variant 3-Fluorophenyl instead of 4-fluorophenyl Reduced binding affinity due to altered fluorine position .
Quinoline-6-yl Derivative 4-(Quinolin-6-yl)phenyl replaces 4-hydroxyphenyl Unreported activity; potential altered solubility/logP .
3-Oxopropyl Derivative (CAS: 191330-56-0) 3-Oxo group replaces 3-hydroxypropyl Likely reduced metabolic stability; increased oxidation risk .
Benzyloxy-Protected Intermediate Benzyloxy group at 4-hydroxyphenyl Intermediate in synthesis; improves lipophilicity for processing .

Critical Findings from Research

Metabolite Superiority : Ezetimibe glucuronide (the active metabolite) retains 62% of the dose in the intestinal wall, enhancing local efficacy while reducing systemic exposure (64% less plasma radioactivity vs. SCH48461) .

Stereochemical Sensitivity : The (3S,4R) isomer of Ezetimibe shows negligible activity, underscoring the necessity of the (3R,4S) configuration .

Synthetic Optimization: Novel methods using titanium Lewis acids and silylating agents improve yield (up to 99% purity) and reduce environmental impact .

Preparation Methods

Ketal-Protected Intermediate Approach

The patented route in WO2007119106A2 employs a six-step sequence starting from 4-(4-fluorobenzoyl)butyric acid (Formula III):

  • Ketal Formation : Reaction with ethylene glycol under acid catalysis (pTSA, toluene, 110°C) produces the cyclic ketal (Formula IV) in 89% yield.

  • Imine Condensation : The ketal reacts with 4-benzyloxybenzylidene-4-fluoroaniline (Formula V) using TiCl4 as a Lewis catalyst (CH2Cl2, -20°C) to form the β-amino amide (Formula VI).

  • Cyclization : Treatment with KHMDS in THF at -78°C induces azetidinone ring formation (Formula VII), achieving 94% yield and 99:1 diastereoselectivity.

  • Deprotection : Acidic hydrolysis (HCl/MeOH) removes the ketal group, yielding the ketone intermediate (Formula IIa/b).

Critical Parameters :

  • Temperature control during imine condensation (-20°C) prevents epimerization

  • Anhydrous conditions in cyclization eliminate water-induced side reactions

  • Chiral auxiliary (S)-4-phenyloxazolidin-2-one ensures correct stereochemistry at C3

Direct Aldol Condensation Strategy

US20070049748A1 discloses an alternative pathway using prochiral aldehyde intermediates:

StepReagents/ConditionsYieldSelectivity (d.r.)
Aldol AdditionL-Proline (30 mol%), DMF, 4°C68%92:8
Reductive AminationNaBH(OAc)3, CH3CN81%>99:1
LactamizationEDCI/HOBt, DIPEA76%-

This method circumvents ketal protection but requires meticulous pH control during reductive amination to prevent racemization.

Stereochemical Control Mechanisms

Evans Chiral Auxiliary System

The WO2007119106A2 process utilizes (S)-4-phenyloxazolidin-2-one to induce asymmetry at C3:

  • Auxiliary directs facial selectivity during imine addition

  • Chelation control via TiCl4 ensures anti-Cram geometry

  • X-ray crystallography confirms absolute configuration (R,S,S)

Organocatalytic Asymmetric Induction

Comparative studies show:

  • Proline catalysis achieves 84% ee versus 92% ee with oxazolidinone auxiliaries

  • Solvent polarity inversely correlates with enantioselectivity (R² = 0.91 in DMF vs. toluene)

Protecting Group Strategies

Benzyl Protection

  • Advantages : Stable under basic conditions (KHMDS, LDA)

  • Deprotection : H2/Pd-C in EtOAc (50 psi, 25°C) achieves quantitative removal

Trimethylsilyl (TMS) Protection

  • Conditions : TMSCl/Imidazole in DMF

  • Cleavage : Mild aqueous K2CO3 (pH 9.5) prevents β-elimination

Comparative Data :

Protecting GroupDeprotection YieldPurity (HPLC)
Benzyl98%99.2%
TMS94%98.7%

Process Optimization and Scale-Up

Critical Quality Attributes (CQAs)

  • Impurity Profile : <0.15% des-fluoro byproduct (HPLC)

  • Residual Solvents : <300 ppm THF (GC-MS)

  • Particle Size : D90 <50 μm for consistent filtration

Catalytic System Improvements

  • TiCl4 vs. SnCl4 :

    • TiCl4: 92% yield, 0.8% dimer impurity

    • SnCl4: 88% yield, 3.2% dimer

  • Solvent Screening :

    • CH2Cl2: 92% conversion

    • Toluene: 85% conversion (slower reaction)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl3): δ 7.24 (d, J=8.4 Hz, 2H, ArH), 5.21 (s, 1H, OH), 4.76 (q, J=6.8 Hz, 1H, CHN)

  • HPLC : tR=14.2 min (Chiralpak AD-H, hexane/IPA 80:20)

  • Melting Point : 168-170°C (dec.)

Polymorph Screening

  • Form I : Stable monoclinic (PXRD 2θ=12.4°, 16.7°)

  • Form II : Metastable orthorhombic (converts to Form I >40°C)

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone to minimize impurities?

  • Methodology :

Use chiral catalysts (e.g., asymmetric hydrogenation) to control stereochemistry at the (3S) and (4S) positions, critical for reducing diastereomeric impurities .

Monitor reaction intermediates via HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phases) to identify and quantify desfluoro or hydroxylated byproducts .

Implement recrystallization or chiral chromatography for post-synthesis purification .

Q. What analytical methods are validated for quantifying this compound in complex matrices (e.g., biological samples or drug formulations)?

  • Methodology :

HPLC-UV : Use a C18 column with a mobile phase of methanol:phosphate buffer (pH 3.5) at 245 nm detection, achieving a retention time of 8–10 minutes .

TLC-Densitometry : Employ silica gel plates with chloroform:methanol (9:1) as the mobile phase, visualizing spots under UV 254 nm .

Validate methods per ICH guidelines for linearity (2–50 µg/mL), precision (RSD < 2%), and recovery (98–102%) .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodology :

X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data, focusing on the (3S,4S) stereochemistry .

NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations to verify spatial arrangement of substituents .

Polarimetry : Compare optical rotation values with literature data for enantiopure standards .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported pharmacological activities between stereoisomers?

  • Methodology :

Comparative Binding Assays : Use in vitro cholesterol uptake inhibition assays (e.g., Caco-2 cell models) to compare (3S,4S) vs. (3R,4R) isomers .

Molecular Docking : Simulate interactions with NPC1L1 receptors to identify stereospecific binding residues .

Pharmacokinetic Profiling : Measure plasma half-life and metabolite ratios in rodent models to assess bioavailability differences .

Q. How do fungal biotransformation pathways alter the compound’s structure, and what are the implications for metabolite identification?

  • Methodology :

Microbial Incubation : Expose the compound to Beauveria bassiana cultures to generate hydroxylated or dealkylated metabolites .

LC-HRMS : Characterize metabolites using high-resolution mass spectrometry (e.g., m/z shifts for glucuronidation or oxidation) .

Synthetic Validation : Chemically synthesize proposed metabolites (e.g., 4-hydroxyphenyl derivatives) to confirm biotransformation mechanisms .

Q. What advanced techniques are used to profile process-related impurities during scale-up synthesis?

  • Methodology :

Forced Degradation Studies : Expose the compound to heat (80°C), light (1.2 million lux-hours), and acidic/alkaline conditions to simulate stability challenges .

LC-MS/MS : Identify degradation products (e.g., desfluoro impurities) via fragmentation patterns and compare with synthetic standards .

QbD Approaches : Optimize reaction parameters (temperature, solvent ratios) using design-of-experiments (DoE) software to minimize impurity formation .

Q. How can researchers evaluate the compound’s stability under physiological conditions for preclinical development?

  • Methodology :

Simulated Gastric Fluid (SGF) Testing : Incubate the compound in pH 1.2 buffer with pepsin at 37°C for 2 hours, monitoring degradation via HPLC .

Plasma Stability Assays : Measure half-life in human plasma using ultrafiltration and LC-MS quantification .

Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and analyze physical (e.g., crystallinity) and chemical changes .

Q. What methodologies assess the compound’s polypharmacology effects when combined with statins (e.g., synergism in lipid-lowering)?

  • Methodology :

In Vitro Synergy Models : Use HepG2 cells to measure LDL uptake with combined treatments (e.g., IC₅₀ shifts via CompuSyn software) .

In Vivo Hyperlipidemic Models : Administer compound-atorvastatin combinations to rodents and quantify hepatic HMG-CoA reductase activity .

Transcriptomic Profiling : Perform RNA sequencing to identify co-regulated pathways (e.g., SREBP-2 or LDLR expression) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone
Reactant of Route 2
(4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone

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